molecular formula C7H10O2 B170066 1-(3-Ethynyl-2-methyloxiran-2-yl)ethanol CAS No. 197307-18-9

1-(3-Ethynyl-2-methyloxiran-2-yl)ethanol

Cat. No.: B170066
CAS No.: 197307-18-9
M. Wt: 126.15 g/mol
InChI Key: SGEVZQPSTWWVFK-UHFFFAOYSA-N
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Description

1-(3-Ethynyl-2-methyloxiran-2-yl)ethanol is a substituted ethanol derivative featuring a strained oxirane (epoxide) ring. The oxirane ring is substituted at position 2 with a methyl group (-CH₃) and at position 3 with an ethynyl group (-C≡CH), while the ethanol moiety (-CH₂CH₂OH) is attached to the oxirane’s position 2 carbon. This unique structure imparts high reactivity due to the ethynyl group’s triple bond and the inherent strain of the epoxide ring.

Properties

CAS No.

197307-18-9

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

1-(3-ethynyl-2-methyloxiran-2-yl)ethanol

InChI

InChI=1S/C7H10O2/c1-4-6-7(3,9-6)5(2)8/h1,5-6,8H,2-3H3

InChI Key

SGEVZQPSTWWVFK-UHFFFAOYSA-N

SMILES

CC(C1(C(O1)C#C)C)O

Canonical SMILES

CC(C1(C(O1)C#C)C)O

Synonyms

Oxiranemethanol, 3-ethynyl-alpha,2-dimethyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparison

The following compounds share functional or structural similarities with 1-(3-Ethynyl-2-methyloxiran-2-yl)ethanol:

Compound Name Key Substituents/Features Molecular Formula Reference ID
1-(3-Ethynyl-2-methyloxiran-2-yl)ethanol Oxirane ring, ethynyl, methyl, ethanol C₇H₁₀O₂* -
[3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methanol Oxirane ring, methyl, alkenyl, methanol C₁₀H₁₈O₂
2-(1,3-Dioxolan-2-yl)ethanol Dioxolane ring (5-membered), ethanol C₅H₁₀O₃
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol Phenoxy-ethoxy chain, branched alkyl group C₁₉H₃₂O₃

Key Observations :

  • Oxirane vs. Dioxolane: The three-membered epoxide ring in the target compound is more strained and reactive than the five-membered dioxolane in 2-(1,3-dioxolan-2-yl)ethanol .
  • Substituent Effects: The ethynyl group in the target compound contrasts with the alkenyl group in [3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methanol, offering distinct reactivity profiles .
  • Aromatic vs. Aliphatic Chains: Phenoxy-ethoxy derivatives (e.g., ) exhibit lower polarity due to bulky aromatic substituents, unlike the aliphatic ethynyl group in the target compound .
Reactivity and Chemical Behavior
  • Epoxide Reactivity : The oxirane ring undergoes nucleophilic ring-opening reactions, similar to other epoxides (e.g., and ) . The ethynyl group further enables alkyne-specific reactions (e.g., Huisgen cycloaddition).
  • Ethynyl vs. Alkenyl : The ethynyl group’s triple bond allows for click chemistry, while alkenyl substituents (e.g., in ) are more suited for electrophilic additions .
  • Hydroxyl Group: The ethanol moiety enhances solubility in polar solvents, comparable to 2-(1,3-dioxolan-2-yl)ethanol .
Physical Properties
Property 1-(3-Ethynyl-2-methyloxiran-2-yl)ethanol [3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methanol 2-(1,3-Dioxolan-2-yl)ethanol
Molecular Weight (g/mol) ~138.16* 170.25 118.13
Boiling Point Not available Not available 245–250°C (estimated)
Solubility High in polar solvents (e.g., ethanol) Moderate (hydrophobic alkenyl chain) High in polar solvents

*Calculated based on inferred formula.

Notes:

  • The ethynyl group’s compact size improves solubility compared to bulkier substituents like tetramethylbutylphenoxy groups in .
  • The dioxolane ring in reduces ring strain, lowering reactivity compared to epoxides .

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